2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-26-11-5-6-18-16-19(9-10-21(18)26)22(27-12-14-30-15-13-27)17-25-24(28)20-7-3-4-8-23(20)29-2/h3-4,7-10,16,22H,5-6,11-15,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMYOWVBZPBVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline derivative, followed by the introduction of the morpholinoethyl group and finally the methoxybenzamide moiety. Each step requires specific reagents and conditions, such as:
Formation of Tetrahydroquinoline Derivative: This step may involve the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Morpholinoethyl Group: This can be achieved through nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.
Methoxybenzamide Formation: The final step involves the coupling of the intermediate with methoxybenzoic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 under acidic conditions.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Reagents like HNO3 for nitration or Br2 for bromination.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the benzamide.
Scientific Research Applications
2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Heterocyclic Modifications: Thieno[2,3-d]pyrimidine derivatives (e.g., ) exhibit distinct electronic profiles due to aromatic heterocycles, which may enhance antimicrobial activity via π-π stacking interactions with bacterial targets .
Spectroscopic Characterization
IR and NMR data from analogous compounds provide insights into structural confirmation:
- IR Spectroscopy: The target compound’s benzamide carbonyl is expected at ~1660–1680 cm⁻¹, consistent with reported values for similar benzamides . Absence of C=O bands in triazole-thiones (e.g., ) confirms tautomeric shifts, a phenomenon less relevant to the target compound.
- NMR Spectroscopy :
- The methoxy proton in the target compound should resonate at ~3.8–4.0 ppm (¹H-NMR), while the trifluoromethyl group in would show a characteristic ¹³C-NMR signal at ~125 ppm (q, J = 270 Hz) .
Biological Activity
The compound 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide (CAS Number: 922085-87-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antiproliferative and antioxidant effects.
The molecular formula of the compound is , with a molecular weight of 409.5 g/mol. The structure consists of a methoxy group, a benzamide moiety, and a tetrahydroquinoline derivative, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| CAS Number | 922085-87-8 |
| Molecular Formula | C24H31N3O3 |
| Molecular Weight | 409.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step may include the formation of the tetrahydroquinoline derivative through cyclization reactions followed by the introduction of the morpholine ring and subsequent coupling with the methoxy-substituted benzamide.
Antiproliferative Activity
Recent studies have indicated that compounds similar to 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with structural similarities have shown selective activity against MCF-7 breast cancer cells with IC50 values in the low micromolar range (e.g., IC50 = 1.2 µM for certain derivatives) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Hydroxy-substituted derivative 10 | MCF-7 | 1.2 |
| Hydroxy-substituted derivative 11 | HCT 116 | 3.7 |
| Hydroxy-substituted derivative 12 | HEK 293 | 5.3 |
These findings suggest that structural modifications can enhance the antiproliferative properties of related compounds.
Antioxidant Activity
The antioxidant capacity of 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has also been studied. Compounds with methoxy and hydroxy groups have demonstrated improved antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). These compounds can stabilize free radicals through hydrogen atom donation or electron transfer mechanisms .
Mechanistic Insights
The mechanism of action for the biological activities of this compound may involve the modulation of specific signaling pathways associated with oxidative stress and cell proliferation. For instance, compounds with similar structures have been shown to inhibit pathways that lead to oxidative damage while promoting cellular health.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds related to 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide :
- Breast Cancer Treatment : A study indicated that derivatives targeting estrogen receptors showed significant inhibition of tumor growth in MCF-7 xenograft models.
- Neuroprotective Effects : Research on related tetrahydroquinoline derivatives suggested neuroprotective properties through antioxidant mechanisms that could be beneficial in neurodegenerative diseases.
Q & A
Q. How can the compound’s structure-activity relationship (SAR) be systematically explored?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., methoxy → ethoxy; morpholine → piperazine) and test in parallel assays .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-based molecular fields to predict activity cliffs .
Q. What in vivo imaging techniques are suitable for tracking the compound’s distribution?
- Methodological Answer :
- PET/SPECT : Radiolabel with 11C or 18F isotopes and image in real-time .
- Fluorescence tagging : Conjugate with Cy5.5/NIR dyes for whole-body imaging in transgenic models .
Ethical & Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
